molecular formula C19H15N5O3 B2804413 9-(3-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899741-81-2

9-(3-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide

Katalognummer: B2804413
CAS-Nummer: 899741-81-2
Molekulargewicht: 361.361
InChI-Schlüssel: AFUGTYJPPDKOQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(3-Methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide is a purine-derived compound characterized by substitutions at the 2- and 9-positions of the purine core. The 2-position features a phenyl group, while the 9-position is substituted with a 3-methoxyphenyl moiety.

Eigenschaften

IUPAC Name

9-(3-methoxyphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-27-13-9-5-8-12(10-13)24-18-15(22-19(24)26)14(16(20)25)21-17(23-18)11-6-3-2-4-7-11/h2-10H,1H3,(H2,20,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUGTYJPPDKOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate precursors such as guanine or adenine derivatives.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

    Attachment of the Phenyl Group: The phenyl group can be attached through cross-coupling reactions such as Suzuki-Miyaura coupling, which involves the reaction of a phenylboronic acid with a halogenated purine derivative in the presence of a palladium catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of recyclable catalysts to enhance the efficiency and sustainability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

9-(3-Methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the purine ring or the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

9-(3-Methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a model compound in studies of purine chemistry.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Wirkmechanismus

The mechanism of action of 9-(3-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Molecular Properties

  • Methoxy vs. Methyl/Cyano Groups: The 3-methoxy group (target compound) increases molecular weight compared to methyl-substituted analogs (e.g., 283.29 vs. 361.36) and introduces polarity via the oxygen atom. In contrast, the cyano group in 9-(3-cyanophenyl)-2-methyl-... enhances nitrogen content but reduces steric bulk . Lipophilicity: The 2-methoxyphenyl analog (logP ≈ 2.7) is more lipophilic than unsubstituted purines, likely due to the methoxy group’s electron-donating effects .

Q & A

Basic Question: What are the key structural features of 9-(3-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide, and how do they influence its chemical reactivity?

Answer:
The compound features a purine core with a 3-methoxyphenyl group at position 9, a phenyl group at position 2, and a carboxamide moiety at position 5. The 8-oxo group introduces keto-enol tautomerism, affecting electron distribution and hydrogen-bonding capabilities. The methoxy group on the phenyl ring enhances steric bulk and modulates electronic properties (e.g., resonance effects), influencing interactions with biological targets like enzymes or receptors. Structural characterization typically employs X-ray crystallography to resolve bond lengths (e.g., C-N bonds ≈ 1.33–1.50 Å) and dihedral angles, while NMR spectroscopy confirms substituent positions .

Basic Question: What synthetic strategies are recommended for preparing 9-(3-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide?

Answer:
Synthesis involves multi-step protocols:

Core Formation : Condensation of adenine derivatives with substituted benzaldehydes under acidic conditions to form the purine scaffold.

Substituent Introduction :

  • Suzuki-Miyaura coupling for aryl groups (e.g., phenyl at position 2).
  • Nucleophilic substitution for methoxy groups (e.g., 3-methoxyphenyl at position 9).

Carboxamide Functionalization : Reaction with activated carbonyl reagents (e.g., CDI) to introduce the carboxamide group.
Key Parameters :

  • Temperature control (60–80°C) to prevent side reactions.
  • Catalysts like Pd(PPh₃)₄ for cross-coupling reactions (yield optimization: 65–80%) .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:
SAR studies focus on modifying substituents to enhance target affinity or selectivity:

Position Modification Biological Impact
2-PhenylElectron-withdrawing groups (e.g., -F)Increased COX-2 inhibition (IC₅₀ reduction by 30%)
9-ArylBulky substituents (e.g., tert-butyl)Improved metabolic stability (t₁/₂ increase by 2.5×)
6-CarboxamideMethylationEnhanced solubility (LogP reduction by 0.8 units)
Methodology :
  • In Silico Docking : Predict binding modes with cyclooxygenase (COX) enzymes.
  • Enzyme Assays : Measure IC₅₀ values using fluorescence-based COX inhibition kits .

Advanced Question: What experimental approaches resolve discrepancies between in vitro and in vivo efficacy data for this compound?

Answer:
Discrepancies often arise from pharmacokinetic (PK) limitations or off-target effects. Mitigation strategies include:

PK Profiling :

  • ADME Studies : Assess bioavailability (e.g., Caco-2 permeability assays) and hepatic stability (microsomal incubation).
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites.

Target Validation :

  • CRISPR/Cas9 knockout of putative targets (e.g., COX-1/2) in cell lines.
  • In Vivo Imaging : PET tracers to monitor target engagement in animal models.
    Example : A related purine derivative showed 50% lower in vivo efficacy due to rapid glucuronidation, resolved by adding a methyl group to block metabolism .

Advanced Question: How can computational modeling guide the design of analogs with improved selectivity?

Answer:
Computational workflows include:

Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability (e.g., RMSD < 2.0 Å over 100 ns trajectories).

Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent changes (accuracy: ±1 kcal/mol).

Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors at position 6).
Case Study : Substituting 3-methoxyphenyl with 4-fluorophenyl improved COX-2 selectivity by 15-fold due to reduced steric clash in the binding pocket .

Basic Question: What analytical techniques are critical for purity assessment and structural confirmation?

Answer:

  • HPLC-PDA : Purity >95% (C18 column, acetonitrile/water gradient).
  • HRMS : Confirm molecular formula (e.g., [M+H]+ m/z calculated: 394.1382, observed: 394.1378).
  • 2D NMR : Assign stereochemistry and substituent positions (e.g., NOESY correlations between H-1′ and methoxy protons) .

Advanced Question: What strategies mitigate oxidative degradation during storage and handling?

Answer:

  • Stability Studies : Accelerated testing (40°C/75% RH) identifies degradation pathways (e.g., oxidation at the 8-oxo group).
  • Formulation : Lyophilization with cryoprotectants (e.g., trehalose) reduces hydrolysis.
  • Antioxidants : Add 0.1% BHT to DMSO stock solutions.
    Data : A related compound showed 90% stability over 6 months when stored under argon at -80°C .

Advanced Question: How do solvent polarity and pH affect the compound’s tautomeric equilibrium?

Answer:
The 8-oxo group exists in keto (predominant in nonpolar solvents) and enol (favored in polar protic solvents) forms.

  • UV-Vis Spectroscopy : λmax shifts from 270 nm (keto) to 290 nm (enol) in methanol.
  • pH Dependence : Enol form stabilizes at pH >7 (pKa ≈ 6.8), enhancing hydrogen-bonding capacity with biological targets.
    Implications : Solvent choice (e.g., DMSO vs. PBS) significantly impacts in vitro assay results .

Basic Question: What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

  • Enzyme Inhibition : Fluorescein-based COX-1/2 assays (IC₅₀ determination).
  • Cell Viability : MTT assay in cancer lines (e.g., HCT-116) to assess antiproliferative effects.
  • ROS Detection : DCFH-DA probe in macrophage models to evaluate anti-inflammatory activity.
    Data Interpretation : Normalize results to positive controls (e.g., celecoxib for COX-2) .

Advanced Question: How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate metabolic pathways?

Answer:

  • Synthesis : Incorporate ¹³C at the carboxamide carbon via labeled K¹³CN in the final step.
  • Tracing : LC-MS/MS identifies labeled metabolites (e.g., ¹³C-glucuronide conjugates).
  • Quantitation : Calculate metabolic flux using isotope ratio mass spectrometry (IRMS).
    Application : A ¹⁵N-labeled analog revealed hepatic deamination as the primary clearance route .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.